![molecular formula C21H21N5O2 B2428033 2-(3,4-diméthoxyphényl)-5-méthyl-N-(pyridin-2-ylméthyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-63-6](/img/structure/B2428033.png)

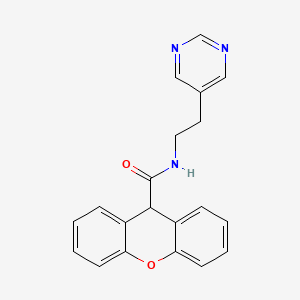

2-(3,4-diméthoxyphényl)-5-méthyl-N-(pyridin-2-ylméthyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

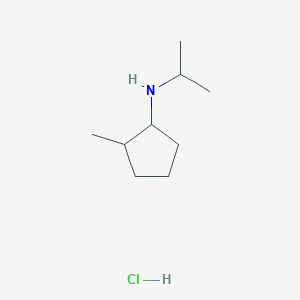

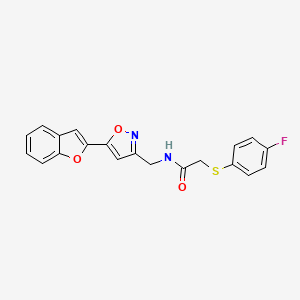

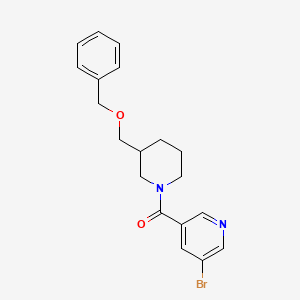

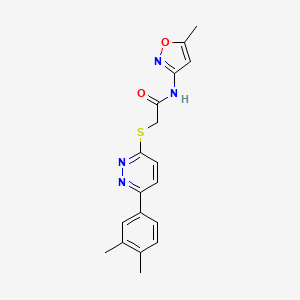

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales

Les pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques qui comprennent le composé en question, ont été largement étudiés pour leurs applications biomédicales . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5 500 références . La diversité des substituants présents aux positions N1, C3, C4, C5 et C6, les méthodes synthétiques utilisées pour leur synthèse et les applications biomédicales de ces composés ont été couvertes .

Rehausseur de goût

Le composé a été synthétisé et utilisé comme composé rehausseur de goût . L'évaluation sensorielle humaine a montré que l'ajout de ce composé améliorait considérablement les goûts kokumi, umami et salé . Ce développement est important pour réduire l'apport en sodium tout en maintenant la palatabilité des aliments .

Activités biologiques

Un dérivé de pyrazoline nouvellement synthétisé, qui partage une structure similaire avec le composé en question, a montré diverses activités biologiques . Ces activités comprennent des activités antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires, antidépressives, anticonvulsivantes, antioxydantes et antitumorales .

Biomarqueur du stress oxydatif

Le composé a été associé au stress oxydatif, une condition qui peut entraîner diverses maladies . Il a été utilisé comme biomarqueur pour les lésions oxydatives des cellules et des tissus .

Activité de l'acétylcholinestérase

Le composé a été associé à l'activité de l'acétylcholinestérase (AchE) . L'AchE est une enzyme principale qui hydrolyse l'acétylcholine dans le système nerveux cholinergique des vertébrés et des invertébrés . Une activité réduite de l'AchE peut affecter la transmission normale des impulsions nerveuses, entraînant des changements de comportement, une altération des mouvements du corps et même une réduction du nombre d'organismes survivants .

Effets antitumoraux

Le composé a montré de bons effets antitumoraux sur le carcinosarcome chez le rat . Cela est dû à sa capacité à inhiber la dihydrofolate réductase (DHFR), une enzyme impliquée dans la synthèse de l'ADN .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to act as antimetabolites in purine biochemical reactions . They have been associated with antitrypanosomal activity .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonds . The presence of nitrogen atoms in the compound’s structure could potentially facilitate these interactions .

Biochemical Pathways

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions . This interference could potentially affect various downstream effects, including DNA synthesis and cellular metabolism.

Pharmacokinetics

The compound’s degree of lipophilicity, which is influenced by its chemical structure, could potentially affect its ability to diffuse into cells .

Result of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been associated with antitrypanosomal activity . This suggests that the compound could potentially have an inhibitory effect on Trypanosoma species, which are parasitic protozoans.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14-10-20(23-13-16-6-4-5-9-22-16)26-21(24-14)12-17(25-26)15-7-8-18(27-2)19(11-15)28-3/h4-12,23H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCUEXKQUAIQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![3-(difluoromethyl)-1-[2-(trifluoromethoxy)benzenesulfonyl]azetidine](/img/structure/B2427961.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)